Cas no 106709-55-1 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, [5R-(5a,5aa,8aa,9a)]- (9CI))

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, [5R-(5a,5aa,8aa,9a)]- (9CI) structure
106709-55-1 structure
Nome del prodotto:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, [5R-(5a,5aa,8aa,9a)]- (9CI)
Numero CAS:106709-55-1
MF:C24H26O8
MW:442.458447933197
CID:189560
PubChem ID:129404

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, [5R-(5a,5aa,8aa,9a)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, [5R-(5a,5aa,8aa,9a)]- (9CI)
    • (5R,5aR,8aS,9R)-5-ethoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trim...
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, [5R-(5a,5aa,8aa
    • picropodophyllin-1-ethyl ether
    • (5R-(5alpha,5aalpha,8aalpha,9alpha))-9-Ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one
    • AC1L2VJO
    • epipodophyllotoxin ethyl ether
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 9-ethoxy-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R-(5alpha,5aalpha,8aalpha,9alpha))-
    • O-Aethyl-epipodophyllotoxin
    • O-ethyl-epipodophyllotoxin
    • DTXSID10147738
    • 106709-55-1
    • Inchi: InChI=1S/C24H26O8/c1-5-29-22-14-9-17-16(31-11-32-17)8-13(14)20(21-15(22)10-30-24(21)25)12-6-18(26-2)23(28-4)19(7-12)27-3/h6-9,15,20-22H,5,10-11H2,1-4H3/t15-,20+,21+,22-/m0/s1
    • Chiave InChI: STGBBEULPHACPI-RGXPITOMSA-N
    • Sorrisi: CCO[C@@H]1[C@H]2COC(=O)[C@H]2[C@H](C2C=C(OC)C(OC)=C(OC)C=2)C2=CC3OCOC=3C=C12

Proprietà calcolate

  • Massa esatta: 442.16276778g/mol
  • Massa monoisotopica: 442.16276778g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 6
  • Complessità: 658
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Superficie polare topologica: 81.7Ų
  • Carica superficiale: 0
  • Conta Tautomer: 2
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd